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Introduction

LEDGINSs, such as LEDGING, represent a class of allosteric inhibitors of HIV-1 integrase.[1][2]
These small molecules bind to the pocket on integrase that normally interacts with the cellular
cofactor Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This binding event
disrupts the essential interaction between integrase and LEDGF/p75 and also allosterically
inhibits the catalytic activity of integrase, likely by modulating its multimerization state.[3][4][5] A
key characteristic of LEDGINSs is their dual mechanism of action, targeting both the early phase
of viral integration and the late phase of viral maturation.[6][7]

Time-of-addition experiments are a crucial tool in virology to pinpoint the specific stage of the
viral life cycle that is targeted by an antiviral compound.[8][9] In this assay, the antiviral drug is
added to infected cell cultures at various time points post-infection. The point at which the drug
loses its ability to inhibit viral replication indicates when the targeted step has been completed.
[10][11] For compounds with a dual mechanism, like LEDGINS, this method can elucidate the
kinetics of both inhibitory effects.[7][12]

These application notes provide a detailed protocol for conducting time-of-addition experiments
with LEDGING to characterize its bimodal antiviral activity against HIV-1.
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The results of a time-of-addition experiment with LEDGIN6 can be summarized to determine
the half-maximal time of inhibition (t¥2), which is the time point at which the compound loses
50% of its inhibitory activity. This value is compared to that of control compounds with known
mechanisms of action.

Table 1: Time of Inhibition for Early Events in the HIV-1 Replication Cycle

t’2 (hours post-

Compound Drug Class Target ) .
infection)
Zidovudine (AZT) NRTI Reverse Transcription  ~7.0[12]
Raltegravir INSTI Integration ~12.4[12]
LEDGINSG (e.g., _
LEDGIN Integration ~12.2[7]
CX05045)

NRTI: Nucleoside Reverse Transcriptase Inhibitor; INSTI: Integrase Strand Transfer Inhibitor.

Table 2: Time of Inhibition for Late Events in the HIV-1 Replication Cycle

t%2 (hours post-

Compound Drug Class Target . .
infection)
Ritonavir Protease Inhibitor Maturation ~25.7[12]
LEDGING (e.g., )
LEDGIN Maturation ~24.5[7]
CX05045)

Experimental Protocols

This protocol describes a time-of-addition experiment to determine the antiviral activity of
LEDGING at different stages of the HIV-1 replication cycle in MT-4 cells.

Materials

e Cells and Virus:

o MT-4 human T-cell line[3][13]
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o HIV-1 laboratory-adapted strain (e.g., I1IB or NL4-3)[11][14]

e Reagents:

o LEDGING6 (experimental compound)

o Control compounds:

» Zidovudine (AZT) - Reverse Transcriptase Inhibitor

» Raltegravir - Integrase Inhibitor

s Ritonavir - Protease Inhibitor

o Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-
glutamine, 100 U/mL penicillin, and 100 pg/mL streptomycin)

o Phosphate-buffered saline (PBS)

o Trypan blue solution

e Equipment:

o 96-well cell culture plates

o

CO: incubator (37°C, 5% CO2)

[¢]

Centrifuge

o

Inverted microscope

[e]

HIV-1 p24 Antigen ELISA kit[1][4][5]

o

Microplate reader

Methodology

e Cell Preparation:
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o Culture MT-4 cells in complete RPMI 1640 medium.

o On the day of the experiment, harvest cells and determine cell viability and density using
trypan blue exclusion. Adjust the cell concentration to 1 x 10° cells/mL in complete
medium.

e Virus Infection:

o Infect MT-4 cells with HIV-1 at a high multiplicity of infection (MOI > 1) to ensure a
synchronized infection.[15]

o Incubate the cell-virus mixture for 1-2 hours at 37°C to allow for viral adsorption.[10]
o After the incubation, wash the cells three times with PBS to remove unbound virus.

o Resuspend the infected cells in fresh complete medium at a concentration of 5 x 10°
cells/mL.

e Time-of-Addition:

[¢]

Dispense 100 uL of the infected cell suspension into the wells of a 96-well plate.

[¢]

Prepare serial dilutions of LEDGING6 and the control compounds (AZT, Raltegravir,
Ritonavir) at a concentration that is 10-fold higher than their ECso.

[e]

At designated time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 16, 20, 24, and 28
hours), add 11 uL of the 10x compound solutions to the respective wells in triplicate.[7]

[¢]

Include a "no drug" control (DMSO vehicle) and an "uninfected” control.
e Incubation and Sample Collection:

o Incubate the plates for a total of 30-36 hours post-infection at 37°C in a 5% CO: incubator.
[15][16]

o After incubation, centrifuge the plates to pellet the cells.

o Carefully collect the cell culture supernatant for p24 antigen analysis.
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» Quantification of Viral Replication:

o Determine the concentration of HIV-1 p24 antigen in the collected supernatants using a
commercial ELISA kit according to the manufacturer's instructions.[1][4][5]

o Read the absorbance at 450 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of viral inhibition for each compound at each time point relative
to the "no drug" control.

o Plot the percentage of inhibition as a function of the time of drug addition.

o Determine the t% for each compound by identifying the time point at which the inhibition
drops to 50%.

Mandatory Visualization
HIV-1 Replication Cycle and Drug Targets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document. BenchChem. [Application Notes and Protocols for Time-of-Addition
Experiments with LEDGING]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669359#protocol-for-time-of-addition-experiments-
with-ledgin6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/figure/Time-of-drug-addition-experiment-during-synchronized-HIV-1_fig7_51177646
https://www.benchchem.com/product/b1669359#protocol-for-time-of-addition-experiments-with-ledgin6
https://www.benchchem.com/product/b1669359#protocol-for-time-of-addition-experiments-with-ledgin6
https://www.benchchem.com/product/b1669359#protocol-for-time-of-addition-experiments-with-ledgin6
https://www.benchchem.com/product/b1669359#protocol-for-time-of-addition-experiments-with-ledgin6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

